molecular formula C13H17NO B14235942 1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 313479-66-2

1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B14235942
CAS No.: 313479-66-2
M. Wt: 203.28 g/mol
InChI Key: VWFUZSFVSZMSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are crucial for obtaining a good yield of the desired product.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques and equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-2,3-dihydro-1H-indole-3-carbaldehyde
  • 1-Butyl-2,3-dihydro-1H-indole-4-carbaldehyde
  • 1-Butyl-2,3-dihydro-1H-indole-6-carbaldehyde

Uniqueness

1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the carbaldehyde group can affect the compound’s interaction with molecular targets, leading to distinct biological effects .

Properties

CAS No.

313479-66-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-butyl-2,3-dihydroindole-5-carbaldehyde

InChI

InChI=1S/C13H17NO/c1-2-3-7-14-8-6-12-9-11(10-15)4-5-13(12)14/h4-5,9-10H,2-3,6-8H2,1H3

InChI Key

VWFUZSFVSZMSNV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC2=C1C=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.